molecular formula C19H13NO5S2 B4662208 methyl 4-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate

methyl 4-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate

Cat. No.: B4662208
M. Wt: 399.4 g/mol
InChI Key: ACGKPIWJDXSTQY-CXUHLZMHSA-N
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Description

Methyl 4-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate is a thiazolidinone derivative characterized by:

  • A thiazolidinone core (4-oxo-2-thioxo-1,3-thiazolidin-3-yl) with an exocyclic double bond (E-configuration at position 5).
  • A 1,3-benzodioxole substituent at the methylidene position, contributing electron-rich aromatic properties.

This compound belongs to a class of molecules known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, depending on substituent variations .

Properties

IUPAC Name

methyl 4-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO5S2/c1-23-18(22)12-3-5-13(6-4-12)20-17(21)16(27-19(20)26)9-11-2-7-14-15(8-11)25-10-24-14/h2-9H,10H2,1H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGKPIWJDXSTQY-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 4-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-benzodioxole-5-carbaldehyde with thiosemicarbazide to form a thiazolidinone intermediate. This intermediate is then reacted with methyl 4-bromobenzoate under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Methyl 4-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors. The exact molecular targets and pathways can vary depending on the biological context and the specific activity being studied .

Comparison with Similar Compounds

Structural Comparison with Analogues

Core Modifications

(a) Substituents on the Thiazolidinone Nitrogen
  • Compound 9e (): Features a 3-methoxyphenylmethylamino-butyl chain at N3, resulting in a lower synthesis yield (21%) compared to simpler substituents. The bulky chain may hinder crystallization (decomposition observed at 178–246°C) .
  • Compound D8 (): Incorporates a diethylaminoethyl group at N3, enhancing solubility via tertiary amine functionality. This modification is common in antimicrobial agents .
(b) Methylidene Substituents
  • Compound 9f (): Replaces benzodioxole with 2,3-dihydro-1,4-benzodioxin, altering π-π stacking interactions in crystal structures .
  • Compound in : Substitutes benzodioxole with 2-chlorophenyl, introducing an electron-withdrawing group that may enhance electrophilic reactivity .
  • Compound in : Uses 2-hydroxybenzylidene, enabling hydrogen bonding with solvate molecules (methanol vs. DMSO in analogues), impacting solubility .

Physical Properties

Compound Yield (%) Melting Point (°C) Key Substituents Reference
Target Compound - - Benzodioxole, methyl benzoate -
9e () 21 178–246 (dec.) 3-Methoxyphenylmethylamino
9f () 9 - 2,3-Dihydrobenzodioxin
Compound 14 () 24 172–175 Phenylethoxy
Compound 15 () 73 277–280 Benzyloxy-methoxy
  • Key Trends : Electron-donating groups (e.g., benzyloxy) correlate with higher yields and melting points due to improved stability and crystallinity .

Spectroscopic Data

  • NMR : The target compound’s benzodioxole protons (δ ~6.10 ppm for CH2O2) and methyl benzoate (δ ~3.83 ppm for OCH3) would resemble those in analogues like 9e (δ 3.83 ppm for OCH3) .
  • HRMS: Expected [M+H]+ for the target compound (C20H15NO6S2) is ~453.04, comparable to 9e (457.1259) .

Biological Activity

Methyl 4-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

Chemical Structure : The compound features a unique structure that includes a benzodioxole ring, a thiazolidinone ring, and a benzoate ester group. This structural diversity is believed to contribute to its varied biological effects.

Molecular Formula : C18H15N2O4S
Molecular Weight : 357.39 g/mol

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies demonstrate that it induces apoptosis in cancer cell lines through the following mechanisms:

  • Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress and subsequent cell death.
  • Inhibition of Tumor Growth : Animal models have shown reduced tumor size when treated with this compound.

The proposed mechanism of action involves the interaction of the compound with cellular targets:

  • Enzyme Inhibition : The thiazolidinone ring may interact with enzymes involved in cellular proliferation and survival.
  • Nuclear Factor kappa B (NF-kB) Pathway Modulation : The compound may inhibit NF-kB signaling, leading to reduced inflammation and cancer progression.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties against clinical isolates. Results indicated that the compound effectively inhibited resistant strains of bacteria, highlighting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms.
  • Anticancer Research :
    • A study in Cancer Letters demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro and in vivo. The study concluded that further investigation into its use as an adjunct therapy in cancer treatment is warranted.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 4-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate
Reactant of Route 2
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methyl 4-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate

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